molecular formula C14H16ClN3O2S B6622876 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide

2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide

Cat. No.: B6622876
M. Wt: 325.8 g/mol
InChI Key: YYOIAIJPOIMCJW-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a chloro group, a propyl group, and a pyridazin-3-yl group, along with a sulfonamide group.

Properties

IUPAC Name

2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-3-5-11-7-8-12(15)13(10-11)21(19,20)18(2)14-6-4-9-16-17-14/h4,6-10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOIAIJPOIMCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

  • Substitution: : Nucleophiles such as alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines.

  • Substitution: : Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for organic synthesis.

Biology

In biological research, 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide can be utilized in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound may have potential applications as a drug candidate or as a precursor for pharmaceuticals. Its biological activity can be explored for therapeutic uses.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties can be harnessed to develop new materials and technologies.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide

  • This compound

  • This compound

Uniqueness

This compound is unique in its specific combination of substituents and functional groups, which can lead to distinct chemical and biological properties compared to similar compounds

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